7-(5-Carboxyvaleramido)-7-methoxycephalosporanic acid
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Overview
Description
7-(5-Carboxyvaleramido)-7-methoxycephalosporanic acid: is a cephalosporin antibiotic. It is a derivative of cephalosporin C, which is known for its broad-spectrum antibacterial activity. This compound is characterized by the presence of a 7-methoxy group and a 5-carboxyvaleramido side chain, which contribute to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(5-Carboxyvaleramido)-7-methoxycephalosporanic acid involves several key steps:
Fermentation: The initial step involves the fermentation of the fungus Acremonium chrysogenum to produce cephalosporin C.
Extraction: The fermentation broth is acidified to precipitate cephalosporin C, which is then extracted.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves optimizing fermentation conditions, efficient extraction techniques, and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol.
Substitution: The amido group can participate in substitution reactions, where the amide bond can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Hydrochloric acid, sodium hydroxide
Major Products:
Oxidation Products: Methoxy group oxidized to a carbonyl group.
Reduction Products: Carboxylic acid reduced to an alcohol.
Substitution Products: Amide bond hydrolyzed to form carboxylic acid and amine
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of various cephalosporin derivatives. Biology: Studied for its antibacterial properties and its interaction with bacterial cell walls. Medicine: Investigated for its potential use in treating bacterial infections resistant to other antibiotics. Industry: Utilized in the production of cephalosporin antibiotics and as a research tool in pharmaceutical development .
Mechanism of Action
Mechanism: 7-(5-Carboxyvaleramido)-7-methoxycephalosporanic acid exerts its antibacterial effects by inhibiting penicillin-binding proteins (PBPs) in bacterial cell walls. This inhibition disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death .
Molecular Targets and Pathways:
Penicillin-binding proteins (PBPs): These are the primary targets.
Pathways: Inhibition of peptidoglycan synthesis, leading to weakened cell walls and bacterial cell death
Comparison with Similar Compounds
Cephalosporin C: The parent compound, less active but structurally similar.
Cefalotin: A synthetic analog with enhanced antibacterial activity.
Cefotaxime: Another cephalosporin derivative with a broader spectrum of activity .
Uniqueness: 7-(5-Carboxyvaleramido)-7-methoxycephalosporanic acid is unique due to its 7-methoxy group and 5-carboxyvaleramido side chain, which confer specific chemical properties and biological activities that distinguish it from other cephalosporins .
Properties
CAS No. |
56348-70-0 |
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Molecular Formula |
C17H22N2O9S |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-(5-carboxypentanoylamino)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H22N2O9S/c1-9(20)28-7-10-8-29-16-17(27-2,15(26)19(16)13(10)14(24)25)18-11(21)5-3-4-6-12(22)23/h16H,3-8H2,1-2H3,(H,18,21)(H,22,23)(H,24,25)/t16-,17-/m1/s1 |
InChI Key |
XZWZIPDLZSUIHJ-IAGOWNOFSA-N |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@](C2=O)(NC(=O)CCCCC(=O)O)OC)SC1)C(=O)O |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CCCCC(=O)O)OC)SC1)C(=O)O |
Origin of Product |
United States |
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